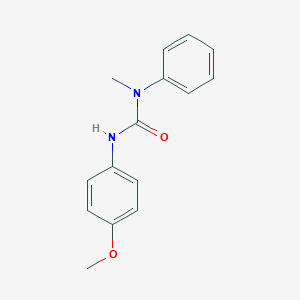
3-(4-Methoxyphenyl)-1-methyl-1-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxyphenyl)-1-methyl-1-phenylurea, commonly known as MPMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the pharmaceutical industry. MPMP is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C15H16N2O2.
Mecanismo De Acción
MPMP exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins, including tyrosine kinase, protein kinase C, and cyclooxygenase-2. By inhibiting these enzymes, MPMP can disrupt various cellular processes, leading to the inhibition of cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
MPMP has been found to have various biochemical and physiological effects, including the inhibition of angiogenesis, the induction of apoptosis, and the inhibition of cell migration and invasion. These effects make MPMP a promising candidate for the development of novel anticancer drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of MPMP is its high purity and stability, which makes it suitable for use in various laboratory experiments. However, one of the limitations of MPMP is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of MPMP, including the development of novel drug delivery systems to improve its solubility and bioavailability, the identification of new targets for MPMP inhibition, and the optimization of its pharmacokinetic properties. Additionally, the potential applications of MPMP in the treatment of other diseases, such as neurodegenerative disorders, should be further explored.
In conclusion, MPMP is a promising chemical compound that has potential applications in the pharmaceutical industry. Its ability to inhibit the activity of certain enzymes and proteins has been extensively studied, and it has been found to have promising results in preclinical studies. Further research is needed to fully understand the pharmacological properties of MPMP and its potential applications in the treatment of various diseases.
Métodos De Síntesis
MPMP can be synthesized using various methods, including the reaction of aniline with methyl isocyanate and p-anisidine, or the reaction of phenyl isocyanate with p-anisidine and methylamine. These methods have been extensively studied and optimized to produce high yields of MPMP with high purity.
Aplicaciones Científicas De Investigación
MPMP has been found to have potential applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Its ability to inhibit the activity of certain enzymes and proteins has been extensively studied, and it has been found to have promising results in preclinical studies.
Propiedades
Número CAS |
59849-55-7 |
|---|---|
Nombre del producto |
3-(4-Methoxyphenyl)-1-methyl-1-phenylurea |
Fórmula molecular |
C15H16N2O2 |
Peso molecular |
256.3 g/mol |
Nombre IUPAC |
3-(4-methoxyphenyl)-1-methyl-1-phenylurea |
InChI |
InChI=1S/C15H16N2O2/c1-17(13-6-4-3-5-7-13)15(18)16-12-8-10-14(19-2)11-9-12/h3-11H,1-2H3,(H,16,18) |
Clave InChI |
SRUJTAZCYYQAQC-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)OC |
SMILES canónico |
CN(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



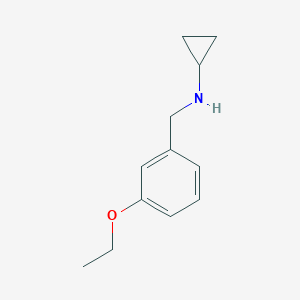

![2-methoxy-N-[(5-methylthiophen-2-yl)methyl]ethanamine](/img/structure/B183667.png)
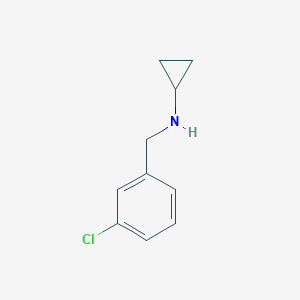
![N,N-Dimethyl-N'-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine](/img/structure/B183669.png)
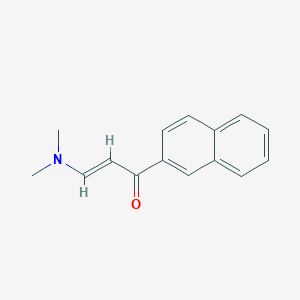
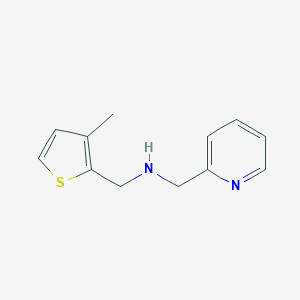
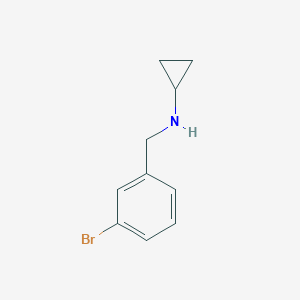
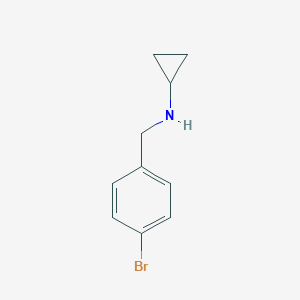
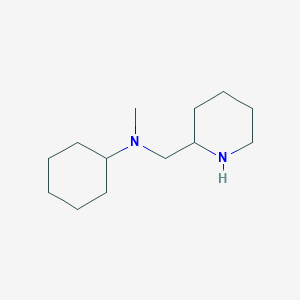
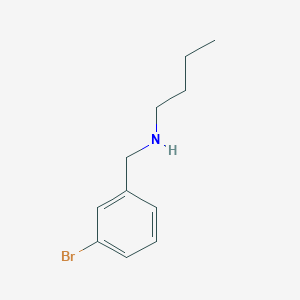
![3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid](/img/structure/B183679.png)
![N-[(5-methylthiophen-2-yl)methyl]butan-1-amine](/img/structure/B183680.png)
![3-[(4-Bromobenzyl)amino]-1-propanol](/img/structure/B183686.png)